molecular formula C11H10ClNO4 B14901858 2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate

2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate

Cat. No.: B14901858
M. Wt: 255.65 g/mol
InChI Key: HZIIVNGCTSODAS-UHFFFAOYSA-N
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Description

2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate is a specialty chemical ester designed for research and development applications, particularly in organic synthesis and material science. This molecule is a composite structure, integrating a 2-oxotetrahydrofuran-3-yl ester moiety with a 3-amino-4-chlorobenzoate functional group. The 2-oxotetrahydrofuran (gamma-butyrolactone) component is recognized in polymer chemistry for its potential to impart specific properties like polarity and biodegradability . Concurrently, the 3-amino-4-chlorobenzoate segment is a derivative of a known chemical building block, suggesting utility as a versatile intermediate for further functionalization . Research Applications: • Chemical Synthesis: Serves as a key intermediate for constructing more complex molecules. The reactive amino and ester groups allow for amide bond formation or further nucleophilic substitution, facilitating the development of novel compounds for various research fields. • Polymer Science: May be used as a monomer or co-monomer in the synthesis of specialty polymers. The lactone-based structure could contribute to polymer chain flexibility, adhesion properties, and material performance, similar to other methacrylate esters with the 2-oxotetrahydrofuran group . • Pharmaceutical & Agrochemical Research: The presence of both amino and chloro substituents on the aromatic ring is a common feature in molecules with biological activity. This makes the compound a valuable precursor in the discovery and development of new active ingredients. Handling & Safety: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

IUPAC Name

(2-oxooxolan-3-yl) 3-amino-4-chlorobenzoate

InChI

InChI=1S/C11H10ClNO4/c12-7-2-1-6(5-8(7)13)10(14)17-9-3-4-16-11(9)15/h1-2,5,9H,3-4,13H2

InChI Key

HZIIVNGCTSODAS-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1OC(=O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Direct Esterification Using Coupling Reagents

A common approach involves activating 3-amino-4-chlorobenzoic acid with carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds via formation of an active ester intermediate, which reacts with 2-oxotetrahydrofuran-3-ol.

Example Procedure:
3-Amino-4-chlorobenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. EDC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, followed by dropwise addition of 2-oxotetrahydrofuran-3-ol (1.1 equiv). The mixture is stirred at room temperature for 12–24 hours. The product is purified via silica gel chromatography, yielding the ester.

Key Challenges:

  • The amino group may compete in nucleophilic reactions, necessitating inert conditions.
  • Low yields due to steric hindrance from the chloro substituent.

Mixed Anhydride Method

This method, adapted from analogous syntheses (e.g., oxazolidinone derivatives), employs in situ generation of a reactive anhydride intermediate.

Experimental Protocol (Adapted from US8987504B2 and Ambeed Data):

Step Reagents/Conditions Operation
1 3-Amino-4-chlorobenzoic acid, DMAP, trimethylacetyl chloride in DMF Formation of mixed anhydride at 0–5°C
2 Addition of 2-oxotetrahydrofuran-3-ol, DMAP Stirring at 30–35°C for 2 hours
3 Quenching with ice-water, filtration Isolation of crude product
4 Crystallization from isopropanol Purification to >95% purity

Yield: 85–90%
Advantages:

  • Avoids racemization of chiral centers.
  • Scalable for industrial production.

Protection-Deprotection Strategy

The amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups prior to esterification.

Procedure:

  • Protection: 3-Amino-4-chlorobenzoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with DMAP as a catalyst.
  • Esterification: The protected acid is coupled to 2-oxotetrahydrofuran-3-ol using EDC/DMAP.
  • Deprotection: Boc removal via trifluoroacetic acid (TFA) in dichloromethane yields the final product.

Analytical Validation:

  • ¹H NMR confirms deprotection by disappearance of Boc proton signals at δ 1.4 ppm.
  • HPLC purity >98% after recrystallization.

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require stringent drying.
  • Chlorinated solvents (DCM, chloroform) improve reaction rates for acid-sensitive substrates.

Temperature Control

  • Mixed anhydride formation is exothermic; maintaining temperatures below 5°C prevents side reactions.
  • Elevated temperatures (30–40°C) accelerate coupling but risk decomposition of the oxo group.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Ester carbonyl stretch at 1740–1760 cm⁻¹; amino N-H stretch at 3350–3450 cm⁻¹.
  • Mass Spectrometry (ESI): [M+H]⁺ peak at m/z 296.1 (calculated for C₁₂H₁₀ClNO₄).

Chromatographic Purity

  • HPLC: Retention time 7.02 min (C18 column, acetonitrile/water gradient).
  • TLC: Rf 0.40 (ethyl acetate/hexane, 1:2).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Esterification 70–75 90–92 Moderate High
Mixed Anhydride 85–90 95–98 High Moderate
Protection-Deprotection 80–85 97–99 Low Low

Industrial-Scale Production Considerations

  • Catalyst Recycling: DMAP can be recovered via aqueous extraction, reducing costs.
  • Waste Management: Byproducts such as trimethylacetic acid require neutralization before disposal.

Chemical Reactions Analysis

2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:

Scientific Research Applications

2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain bacterial enzymes, leading to antibacterial effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Table 1: Physical and Spectroscopic Properties of Selected Analogs

Compound ID Substituent(s) Melting Point (°C) [α]D (c in CH3OH) EI-MS [M+H]+ Key 13C-NMR Shifts (δ, DMSO-d6)
5i () 4-Cl (benzamide) 256–258 +11.3° 395.2 175.1 (C=O), 165.5 (C=O), 143.2 (Ar)
5j () 3-Cl (benzamide) 213–214 +10.4° 395.3 174.6 (C=O), 164.7 (C=O), 142.6 (Ar)
5k () 2-Cl (benzamide) 204–205 +12.5° 395.2 175.0 (C=O), 166.0 (C=O), 142.9 (Ar)
5l () 2-CF3 (benzamide) 186–187 +11.2° 429.4 174.6 (C=O), 166.1 (C=O), 142.4 (Ar)
Methyl 3-amino-4-Cl benzoate () 3-NH2, 4-Cl (ester) N/A N/A N/A N/A

Key Observations :

  • Substituent Position : Chloro substitution at the 4-position (5i) results in higher melting points (256–258°C) compared to 3-Cl (5j, 213–214°C) and 2-Cl (5k, 204–205°C), suggesting enhanced crystallinity with para-substituted halogens .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 5l reduces melting points (186–187°C), likely due to increased steric bulk and altered packing efficiency .
  • Chirality : All 2-oxotetrahydrofuran-containing analogs exhibit positive optical rotations, consistent with (S)-configuration retention during synthesis .

Ester Group Variations

The ester moiety significantly impacts physicochemical properties. For example:

  • Its commercial availability (>95% purity) contrasts with the synthetic complexity of 2-oxotetrahydrofuran derivatives .
  • 2-Oxotetrahydrofuran-3-yl esters : The cyclic lactone ring enhances hydrogen-bonding capacity and rigidity, as reflected in the consistent 13C-NMR signals for the carbonyl group (δ ~174–175) and tetrahydrofuran carbons (δ 65–66 for C-3, δ 51–52 for C-4) .

Spectroscopic Distinctions

  • 13C-NMR: The benzoate carbonyl in 2-oxotetrahydrofuran-3-yl derivatives resonates at δ ~165–166, whereas methyl esters (e.g., methyl 3-amino-4-chlorobenzoate) would show downfield shifts due to reduced electron donation from the methyl group .
  • Mass Spectrometry : All chloro-substituted benzamides (5i–5k) exhibit nearly identical EI-MS profiles ([M+H]+ = 395.2–395.3), confirming similar molecular weights. In contrast, the trifluoromethyl analog (5l) shows a higher mass ([M+H]+ = 429.4) .

Biological Activity

2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate is a compound gaining attention in pharmacological research due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and cytotoxic properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydrofuran ring, an amino group, and a chlorobenzoate moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C11H10ClNO3\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}\text{O}_3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In a study evaluating the antimicrobial efficacy of related compounds, 2-oxotetrahydrofuran derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50100μg/mL50-100\,\mu g/mL .

Table 1: Antimicrobial Activity of 2-Oxotetrahydrofuran Derivatives

Bacterial StrainMIC (μg/mL\mu g/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100

Antibiofilm Activity

The compound also exhibits antibiofilm properties, inhibiting biofilm formation in various microbial strains. In particular, it showed a reduction in biofilm formation of up to 94% at certain concentrations .

Case Study: Biofilm Inhibition

In experimental setups, the compound was tested at concentrations ranging from 104M10^{-4}\,M to 109M10^{-9}\,M, showing significant inhibition of biofilm formation at lower concentrations. For example:

  • At 105M10^{-5}\,M, biofilm formation was reduced by 46% compared to controls.
  • At 106M10^{-6}\,M, the reduction reached 43% .

Anticancer Activity

The anticancer potential of this compound has been investigated through cytotoxicity assays against various cancer cell lines.

Cytotoxicity Studies

In vitro studies revealed selective cytotoxicity against cervical carcinoma cells (M-HeLa) and breast adenocarcinoma cells (MCF-7), with IC50 values comparable to established chemotherapeutics like Doxorubicin. Notably:

  • The IC50 for M-HeLa cells was recorded at 12.7 μM , indicating potent activity .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (μM\mu M)Selectivity Index (SI)
M-HeLa12.7High
MCF-7ComparableModerate

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometry analysis indicated that treatment with the compound led to significant early and late apoptosis in cancer cells.

Apoptosis Induction

For instance:

  • Compound treatment caused early apoptosis in 14.46% of M-HeLa cells.
  • Late apoptosis was noted in 12.79% of the same cell line .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate, and what are their limitations?

  • Methodology : The compound can be synthesized via esterification of 3-amino-4-chlorobenzoic acid with 2-oxotetrahydrofuran-3-ol under catalytic acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). A key challenge is controlling side reactions due to the nucleophilic amino group, which may require protection/deprotection strategies (e.g., Boc or Fmoc groups) .
  • Data Contradictions : Conflicting yields (40–70%) are reported depending on solvent polarity and reaction time. Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis of the oxo-tetrahydrofuran moiety .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the 3D structure. For rapid analysis, FT-IR (to confirm ester carbonyl stretching at ~1730 cm⁻¹) and ¹H/¹³C NMR (to resolve the tetrahydrofuran ring protons at δ 4.2–4.5 ppm and aromatic protons from the benzoate moiety) are recommended .
  • Limitations : SC-XRD requires high-purity crystals, which may be challenging due to hygroscopicity or polymorphism .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodology : Preliminary studies suggest activity as a protease inhibitor or ligand for G-protein-coupled receptors (GPCRs). Assays include fluorescence polarization for binding affinity and enzyme-linked immunosorbent assays (ELISA) for inhibitory potency. IC₅₀ values range from 10–50 µM in vitro .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental crystallographic data for this compound?

  • Methodology : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-311++G(d,p)) can model bond angles/lengths and predict spectroscopic properties. For example, discrepancies in carbonyl bond lengths (1.21–1.23 Å experimentally vs. 1.22 Å computationally) may arise from crystal packing effects .
  • Case Study : A DFT study of a related chlorophenyl-oxoethyl ester showed <2% deviation in vibrational frequencies compared to experimental FT-IR, validating its use for structural refinement .

Q. What strategies optimize regioselectivity during functionalization of the 3-amino group?

  • Methodology : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) or palladium-catalyzed coupling (e.g., Buchwald-Hartwig) can achieve selective derivatization. Steric hindrance from the tetrahydrofuran ring favors meta-substitution .
  • Data Contradictions : Conflicting reports on the efficacy of copper(I) catalysts (e.g., CuI vs. CuTC) suggest solvent-dependent reactivity, with DMSO enhancing CuTC-mediated couplings .

Q. How do solvent effects influence the stability of the oxo-tetrahydrofuran ring during storage?

  • Methodology : Accelerated stability studies (40°C/75% RH) in aprotic solvents (e.g., acetonitrile) show <5% degradation over 30 days, while protic solvents (e.g., methanol) induce ring-opening via nucleophilic attack. LC-MS identifies degradation products like 3-amino-4-chlorobenzoic acid .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying space groups (e.g., P2₁/c vs. P1) for derivatives of this compound?

  • Analysis : Polymorphism is common in esters with flexible tetrahydrofuran rings. For example, 2-(4-chlorophenyl)-2-oxoethyl benzoate crystallizes in P2₁/c with Z = 4, while bulkier substituents force lower-symmetry space groups (e.g., P1) due to steric constraints .
  • Resolution : Use of additives (e.g., hexane) during crystallization can enforce specific packing motifs, improving reproducibility .

Methodological Recommendations

Technique Application Reference
SC-XRDAbsolute configuration determination
DFT (B3LYP)Predicting vibrational spectra
LC-MSDegradation pathway analysis
Fluorescence assaysBinding affinity measurements

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